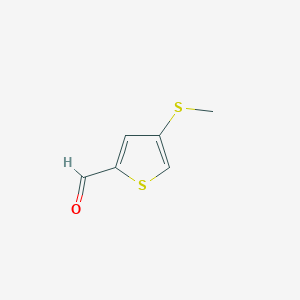
4-Methylthio-2-thiophenecarboxaldehyde
Cat. No. B3253271
Key on ui cas rn:
222554-16-7
M. Wt: 158.2 g/mol
InChI Key: XHZNAVGIIWHCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06096724
Procedure details


4-bromo-2-thiophenecarboxaldehyde was converted into the 4-lithio derivative (A. L. Johnson, J. Org. Chem. 41, 1976, 1320) of its ethylene acetal and reaction of this organometallic with dimethyl disulphide followed by acid hydrolysis gave 4-methylthio-2-thiophenecarboxaldehyde (R. Noto, L. Lamartina, C. Arnone and D. Spinelli, J. Chem. Soc., Perkin Trans. 2, 1987, 689). Sodium borohydride reduced this aldehyde to the 4-methylthio alcohol (for B.4356), which in turn with one of two equivalents of MCPBA yielded the 4-methylsulphinyl and 4-methylsulphonyl alcohols (for B.4377 and B.4361 respectively). reaction of the above organometallic with naphthalene-2-sulphonyl azide (A. B. Khare and C. E. McKenna, Synthesis, 1991, 405) and sodium pyrophosphate followed by hydrolysis by the method (P. Spagnolo and P. Zamirato, J. Org. Chem., 43, 1978, 3539) for the preparation of other azidothiophene aldehydes gave 4-azido-2-thiophenecarboxaldehyde leading to the alcohol for B.4373.

[Compound]
Name
4-lithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
ethylene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[CH3:9][S:10]SC>>[CH3:9][S:10][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Step Two
[Compound]
|
Name
|
4-lithio
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ethylene acetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
organometallic
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSSC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by acid hydrolysis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC=1C=C(SC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
